molecular formula C22H28N2O4S B2442043 N-(2,5-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 941991-33-9

N-(2,5-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No. B2442043
CAS RN: 941991-33-9
M. Wt: 416.54
InChI Key: HHUFFVLGLZRKEN-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, particularly in medicinal chemistry. This compound is commonly referred to as DMXAA and has been found to exhibit promising antitumor and anti-inflammatory properties.

Scientific Research Applications

Antibacterial, Antifungal, and Anthelmintic Activities

Research conducted by Khan et al. (2019) on benzyl and sulfonyl derivatives of a similar compound, N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288), demonstrated significant antibacterial, antifungal, and anthelmintic activities. This study revealed that some of the synthesized compounds exhibited considerable biological activities, suggesting their potential as leads for the development of new antibacterial, antifungal, and anthelmintic agents. Additionally, the study highlighted the application of these compounds in latent fingerprint analysis, indicating their versatility in forensic science (Khan et al., 2019).

Enzyme Inhibition

Virk et al. (2018) synthesized N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide and evaluated their inhibition potential against bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. One of the compounds demonstrated good activity against all three enzymes, indicating the potential for therapeutic applications in treating diseases related to enzyme dysfunction (Virk et al., 2018).

Antibacterial Potentials

Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. The study found that compound 8g was the most active growth inhibitor of Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis bacterial strains. This suggests the utility of these compounds in developing new antibacterial agents (Iqbal et al., 2017).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-16-7-8-17(2)21(14-16)23-22(25)15-18-6-4-5-13-24(18)29(26,27)20-11-9-19(28-3)10-12-20/h7-12,14,18H,4-6,13,15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUFFVLGLZRKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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